molecular formula C12H11FN2O2 B15067006 Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-75-2

Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B15067006
CAS No.: 138907-75-2
M. Wt: 234.23 g/mol
InChI Key: ODJLLGNVSOVCLZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a fluorophenyl group at the 1-position of the pyrazole ring. The fluorine atom in the phenyl ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Comparison: Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher stability and reactivity. These properties make it more suitable for specific applications in medicinal chemistry and material science .

Biological Activity

Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrazole derivative is characterized by a unique structural framework that includes a fluorophenyl substituent, which is known to enhance lipophilicity and modulate biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC12H11FN2O2
Molecular Weight234.23 g/mol
Boiling PointNot available
Melting PointNot available

The compound features a pyrazole ring with an ethyl ester group and a fluorophenyl substituent at the 3-position, contributing to its diverse biological activities.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results as inhibitors of BRAF(V600E) and other oncogenic targets. This compound may possess similar properties due to its structural analogies with established antitumor agents .
  • Anti-inflammatory Effects : These compounds have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
  • Antibacterial and Antifungal Activities : Studies have demonstrated that various pyrazole derivatives exhibit significant antibacterial and antifungal properties against a range of pathogens, indicating their utility in infectious disease management .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom in the structure enhances the compound's lipophilicity, which is critical for biological activity. The SAR studies suggest that modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity against different biological targets. For instance, compounds with additional electron-withdrawing groups often show improved binding affinities .

Antitumor Efficacy

In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that this compound effectively reduced cell viability in a dose-dependent manner against melanoma cells expressing BRAF mutations, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound involved assessing its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. This compound demonstrated significant inhibition of nitric oxide synthase activity, suggesting its potential role in managing inflammatory responses .

Antimicrobial Action

In evaluating antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .

Properties

IUPAC Name

ethyl 1-(3-fluorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLLGNVSOVCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566688
Record name Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-75-2
Record name Ethyl 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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